1-Methyl-4-[3-(4-methyl-2-nitrophenoxy)propyl]piperazine;oxalic acid
Overview
Description
1-Methyl-4-[3-(4-methyl-2-nitrophenoxy)propyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methyl group and a 4-methyl-2-nitrophenoxypropyl group, combined with oxalic acid. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Scientific Research Applications
1-Methyl-4-[3-(4-methyl-2-nitrophenoxy)propyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[3-(4-methyl-2-nitrophenoxy)propyl]piperazine typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-methylphenol, undergoes nitration to form 4-methyl-2-nitrophenol.
Etherification: The nitrophenol is then reacted with 3-chloropropanol in the presence of a base to form 3-(4-methyl-2-nitrophenoxy)propanol.
Substitution: The propanol derivative is reacted with 1-methylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[3-(4-methyl-2-nitrophenoxy)propyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted piperazine derivatives.
Hydrolysis: Breakdown into smaller fragments, depending on the reaction conditions.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[3-(4-methyl-2-nitrophenoxy)propyl]piperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group may play a role in redox reactions, while the piperazine ring can interact with biological receptors. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-[3-(4-nitrophenoxy)propyl]piperazine
- 1-Methyl-4-[3-(4-methylphenoxy)propyl]piperazine
- 1-Methyl-4-[3-(4-methyl-2-aminophenoxy)propyl]piperazine
Uniqueness
1-Methyl-4-[3-(4-methyl-2-nitrophenoxy)propyl]piperazine is unique due to the presence of both a nitro group and a piperazine ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-methyl-4-[3-(4-methyl-2-nitrophenoxy)propyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3.C2H2O4/c1-13-4-5-15(14(12-13)18(19)20)21-11-3-6-17-9-7-16(2)8-10-17;3-1(4)2(5)6/h4-5,12H,3,6-11H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWNEFAYPVVPBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCN(CC2)C)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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